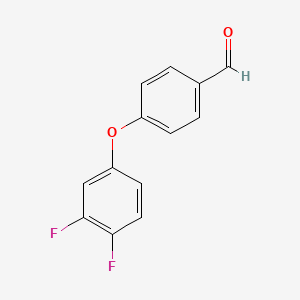

4-(3,4-Difluorophenoxy)benzaldehyde

Descripción

4-(3,4-Difluorophenoxy)benzaldehyde (CAS: 486449-90-5; molecular formula: C₁₃H₈F₂O₂) is a fluorinated aromatic aldehyde featuring a benzaldehyde core substituted with a 3,4-difluorophenoxy group at the para position. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to its reactive aldehyde group and fluorinated aromatic system .

Propiedades

IUPAC Name |

4-(3,4-difluorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYWAQAFWQZGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442128 | |

| Record name | 4-(3,4-difluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486449-90-5 | |

| Record name | 4-(3,4-difluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Difluorophenoxy)benzaldehyde typically involves the reaction of 3,4-difluorophenol with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually argon, to prevent any unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of 4-(3,4-Difluorophenoxy)benzaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions: 4-(3,4-Difluorophenoxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-(3,4-Difluorophenoxy)benzoic acid.

Reduction: 4-(3,4-Difluorophenoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(3,4-Difluorophenoxy)benzaldehyde has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 4-(3,4-Difluorophenoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(3,4-Difluorophenoxy)benzaldehyde with structurally related benzaldehyde derivatives, highlighting substituent effects, applications, and key research findings:

Electronic and Reactivity Profiles

- Fluorine Substituents: The 3,4-difluorophenoxy group in 4-(3,4-Difluorophenoxy)benzaldehyde introduces strong electron-withdrawing effects, lowering the HOMO-LUMO gap compared to methoxy-substituted analogs. This enhances its electrophilicity, making it reactive in nucleophilic aromatic substitution (NAS) or condensation reactions .

- Methoxy vs. Fluorine : Methoxy groups (e.g., in 3,4-dimethoxybenzaldehyde) donate electron density via resonance, increasing ring activation but reducing oxidative resistance. Fluorine substituents, by contrast, resist oxidation and improve thermal stability .

Research Findings and Gaps

- DFT Studies: Computational models (e.g., B3LYP/6-311++(d,p)) predict that fluorine substituents in 4-(3,4-Difluorophenoxy)benzaldehyde stabilize the molecule via hyperconjugation and C–F⋯H interactions, which are absent in methoxy analogs .

- Synthetic Challenges: Fluorinated benzaldehydes often require specialized catalysts (e.g., palladium or copper) for efficient coupling reactions, increasing synthesis costs compared to non-fluorinated derivatives .

- Data Gaps : Experimental data on the compound’s solubility, melting point, and biological activity are scarce, highlighting the need for further characterization .

Actividad Biológica

4-(3,4-Difluorophenoxy)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-(3,4-Difluorophenoxy)benzaldehyde features a benzaldehyde moiety substituted with a difluorophenoxy group. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a valuable scaffold for further chemical modifications.

Antimicrobial Activity

Research indicates that derivatives of 4-(3,4-Difluorophenoxy)benzaldehyde exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against various bacterial strains, including Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | IC50 (µM) |

|---|---|---|

| 4-(3,4-Difluorophenoxy)benzaldehyde | E. coli | TBD |

| 6-aryl-1,6-dihydro-1,3,5-triazine | Drug-resistant P. falciparum | <0.1 |

| 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine | Various bacterial strains | TBD |

Antiplasmodial Activity

In vitro studies have demonstrated that compounds related to 4-(3,4-Difluorophenoxy)benzaldehyde possess antiplasmodial activity against Plasmodium falciparum, particularly against drug-resistant strains. The most potent compounds from these studies exhibited IC50 values in the low nanomolar range .

The mechanism by which 4-(3,4-Difluorophenoxy)benzaldehyde exerts its biological effects is primarily through the inhibition of critical enzymes and pathways in target organisms. For example:

- Bacterial Inhibition : The compound may inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria, leading to cell death .

- Antimalarial Action : Its derivatives have been shown to interfere with the metabolic processes of P. falciparum, disrupting the parasite's ability to survive and replicate .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to 4-(3,4-Difluorophenoxy)benzaldehyde.

- Synthesis and Evaluation : A study synthesized a series of 6-aryl-1,6-dihydro-1,3,5-triazine derivatives from difluorophenoxybenzaldehyde. These compounds were tested for their antiplasmodial activity and showed promising results against both sensitive and resistant strains of P. falciparum .

- Comparative Studies : Comparative analyses with structurally similar compounds demonstrated that those with a difluorophenoxy substituent exhibited enhanced biological activity compared to their non-fluorinated counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.